4-Methoxy-indan-5-carbaldehyde
Description
4-Methoxy-indan-5-carbaldehyde is a bicyclic aromatic compound consisting of an indan core (a benzene ring fused to a cyclopentane ring) with a methoxy (-OCH₃) substituent at position 4 and an aldehyde (-CHO) group at position 5 (Figure 1). Indan-based aldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and aromatic stability .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11-9(7-12)6-5-8-3-2-4-10(8)11/h5-7H,2-4H2,1H3 |
InChI Key |
PZCBSIUMTPTLPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indan Derivatives
- Structure : Shares the indan backbone but replaces the aldehyde with a ketone (-CO-) at position 1 and a methoxy group at position 3.
- Key Differences : The absence of the aldehyde group reduces electrophilic reactivity, making it less suited for nucleophilic addition reactions. Applications include use as a precursor in asymmetric synthesis.
Table 1: Comparison of Indan Derivatives
Indole Carbaldehydes
5-Methoxyindole-3-carboxaldehyde ():
- Structure : Features an indole ring (benzene fused with pyrrole) with a methoxy group at position 5 and an aldehyde at position 3.
- Reactivity : The electron-rich indole ring enhances electrophilic substitution at position 2 or 4, contrasting with the indan system’s preference for substitution at the benzene ring.
- Applications : Used in antifungal agents and fluorescent probes .
- Physical Properties : Molecular weight 145.15 g/mol, melting point 193–198°C.
- Key Differences : Lacks the methoxy group, reducing steric and electronic effects compared to this compound.
Table 2: Indole Carbaldehydes vs. This compound
Heterocyclic Aldehydes
2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde ():
- Structure : Pyridine ring with methoxy and aldehyde groups.
- Reactivity : The electron-deficient pyridine ring directs substitution to the aldehyde-adjacent positions, differing from indan’s electron-rich system.
4-Methyl-5-thiazolecarboxaldehyde ():
- Applications : Used in coordination chemistry and agrochemical synthesis.
- Key Contrast : Thiazole’s sulfur atom introduces distinct electronic properties, influencing metal-binding capabilities.
Table 3: Heterocyclic Aldehydes Comparison
Key Research Findings and Trends
Electronic Effects : Methoxy groups in this compound likely increase electron density at the benzene ring, favoring electrophilic aromatic substitution at para/meta positions compared to pyridine or thiazole derivatives .
Stability : Indan-based aldehydes exhibit higher thermal stability (inferred from indole analogs in ) than furan derivatives like 5-(Methoxymethyl)furan-2-carbaldehyde, which may degrade under acidic conditions .
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